3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
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Overview
Description
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol . It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical synthesis applications and is known for its unique reactivity due to the electron-withdrawing effects of the fluorine atoms.
Preparation Methods
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the nitrile group, leading to the formation of amides or esters.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. Major products formed from these reactions include amines, amides, esters, and oxidized aromatic compounds.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is used in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing effects of the fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile can be compared with other similar compounds such as:
3-(Trifluoromethyl)phenylacetonitrile: Lacks the additional fluoro group, resulting in different reactivity and binding properties.
4-(Trifluoromethyl)phenylacetonitrile: The position of the trifluoromethyl group affects the compound’s electronic properties and reactivity.
3,5-Bis(trifluoromethyl)phenylacetonitrile: Contains an additional trifluoromethyl group, leading to increased electron-withdrawing effects and altered reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in chemical synthesis and research.
Properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCQBEWZJZKBQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372172 |
Source
|
Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239087-12-8 |
Source
|
Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 239087-12-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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